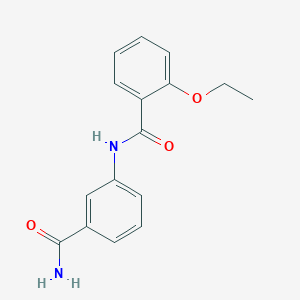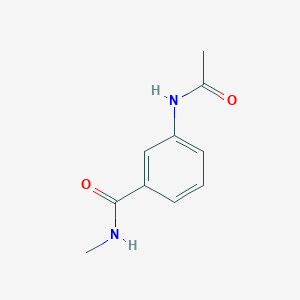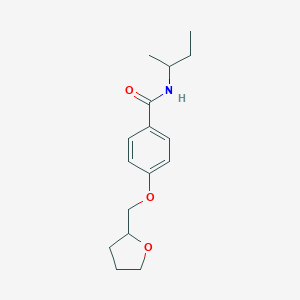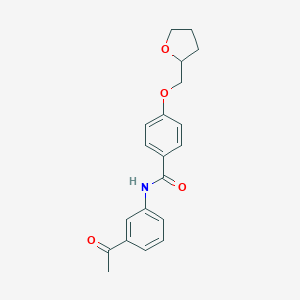![molecular formula C14H17N3O3S B267310 N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267310.png)
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as AG490, is a synthetic compound that has been extensively studied for its potential application in scientific research. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in the regulation of various cellular processes.
Mécanisme D'action
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This results in the inhibition of downstream signaling events, such as gene transcription and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation, improve joint swelling and pain, and reduce skin lesions.
Avantages Et Limitations Des Expériences En Laboratoire
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a potent and specific inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural inhibitors of the JAK/STAT pathway. Additionally, this compound has been shown to have off-target effects on other kinases, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea. One area of interest is in the development of more potent and specific inhibitors of the JAK/STAT pathway, which may have greater therapeutic potential in cancer and inflammatory diseases. Another direction is in the investigation of the role of JAK/STAT signaling in other cellular processes, such as development and differentiation. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a potential strategy for improving treatment outcomes in cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential application in scientific research. It is a potent inhibitor of the JAK/STAT signaling pathway, and has shown promise in the treatment of cancer and inflammatory diseases. While there are some limitations to its use in lab experiments, this compound remains a valuable tool for studying the role of the JAK/STAT pathway in various cellular processes. Future research on this compound and related compounds may lead to the development of new and more effective therapies for these diseases.
Méthodes De Synthèse
The synthesis of N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with N-acetyl glycine methyl ester in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of this compound is in cancer research. The JAK/STAT signaling pathway is known to play a critical role in the development and progression of cancer. By inhibiting this pathway, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
In addition to cancer research, this compound has also been studied for its potential application in the treatment of various inflammatory diseases, such as rheumatoid arthritis and psoriasis. The JAK/STAT pathway is also involved in the regulation of the immune system, and by inhibiting this pathway, this compound has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
Propriétés
Formule moléculaire |
C14H17N3O3S |
|---|---|
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C14H17N3O3S/c1-10(18)15-14(21)16-12-4-2-11(3-5-12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3,(H2,15,16,18,21) |
Clé InChI |
WVUKSEWFVDEGPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
SMILES canonique |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B267239.png)
![N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267240.png)
![4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)
![N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267249.png)
![N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)


![N-{4-[(tert-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267256.png)
![Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B267258.png)
![Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate](/img/structure/B267259.png)
